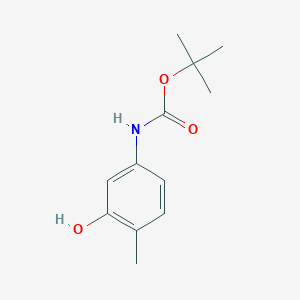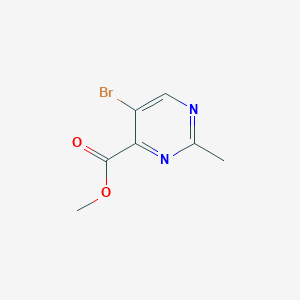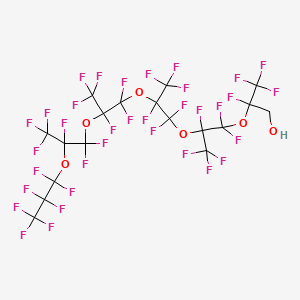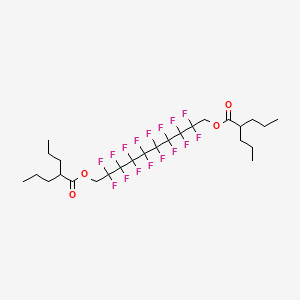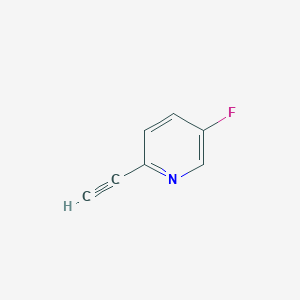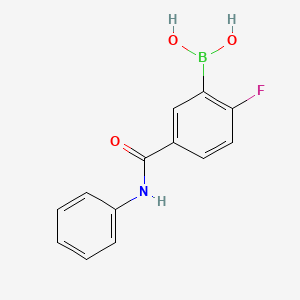
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is a chemical compound with the CAS Number: 874289-41-5. It has a molecular weight of 259.04 and its IUPAC name is 5-(anilinocarbonyl)-2-fluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is 1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid are not available, boronic acids are generally known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies : Boronic acid derivatives, including those similar to (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. This research is significant in understanding the molecular interactions and properties of these compounds in various environments, such as in different solvents (Geethanjali et al., 2015).
Optical Modulation Applications : Phenyl boronic acids have been used in the optical modulation of single-walled carbon nanotubes (SWNT). This includes studies on the relationship between SWNT photoluminescence quantum yield and boronic acid structure, demonstrating their potential use in nanotechnology and materials science (Mu et al., 2012).
Binding Interaction with Sugars : The binding interaction of boronic acid derivatives with sugars has been investigated. This research is crucial for understanding how these compounds interact with biological molecules, which has implications in biological and medical research (Bhavya et al., 2016).
Impact of Fluorine Substituents : Studies have shown that the inclusion of fluorine atoms in phenylboronic compounds affects their properties, such as acidity and hydrolytic stability. This research is significant in the development of new compounds with specific characteristics for various applications (Gozdalik et al., 2017).
Fluorescence Quenching Mechanism : Further studies on the fluorescence quenching of boronic acid derivatives have been conducted to explore the mechanisms involved. This research contributes to a deeper understanding of the photophysical properties of these compounds (Geethanjali et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJJUAJHTJOKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660248 | |
| Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid | |
CAS RN |
874289-41-5 | |
| Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



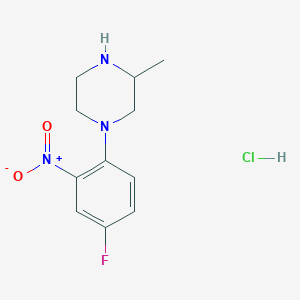
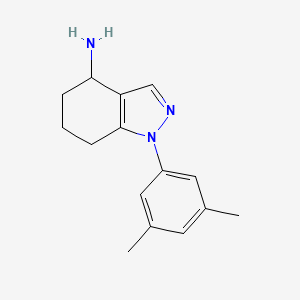
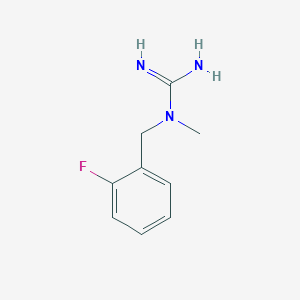
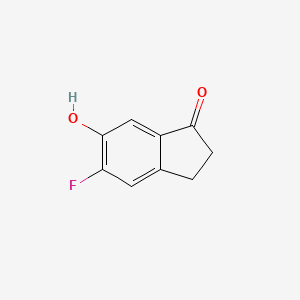
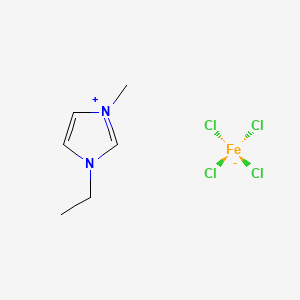
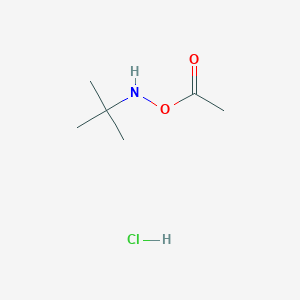
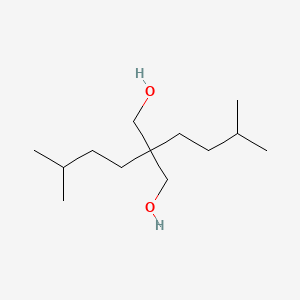
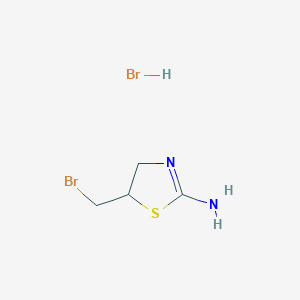
![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)
